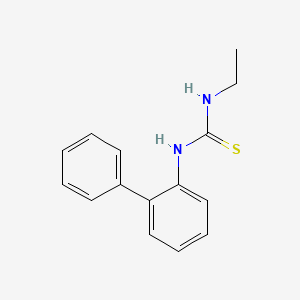
N-2-biphenylyl-N'-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-N'-ethylthiourea (BETU) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a thiourea derivative that is synthesized by reacting 2-biphenylamine with ethyl isothiocyanate. BETU has been found to possess several biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
Mécanisme D'action
The exact mechanism of action of N-2-biphenylyl-N'-ethylthiourea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-2-biphenylyl-N'-ethylthiourea has been shown to inhibit the activity of several kinases, including protein kinase C and mitogen-activated protein kinase. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, N-2-biphenylyl-N'-ethylthiourea has been found to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
N-2-biphenylyl-N'-ethylthiourea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-2-biphenylyl-N'-ethylthiourea has been found to inhibit the replication of viruses by interfering with viral entry and replication.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-biphenylyl-N'-ethylthiourea has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. N-2-biphenylyl-N'-ethylthiourea has been found to be relatively unstable in solution, and it can degrade over time. Additionally, its anti-tumor activity has been found to be dependent on the type of cancer cell being studied, and it may not be effective against all types of cancer.
Orientations Futures
There are several future directions for research on N-2-biphenylyl-N'-ethylthiourea. One area of interest is the development of N-2-biphenylyl-N'-ethylthiourea derivatives with improved stability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-2-biphenylyl-N'-ethylthiourea and to identify its molecular targets. N-2-biphenylyl-N'-ethylthiourea has also shown promise as a potential therapeutic agent for viral infections, and further studies are needed to explore its potential in this area. Finally, N-2-biphenylyl-N'-ethylthiourea has been found to have anti-inflammatory properties, and it may have potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Méthodes De Synthèse
N-2-biphenylyl-N'-ethylthiourea is synthesized by reacting 2-biphenylamine with ethyl isothiocyanate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of N-2-biphenylyl-N'-ethylthiourea is typically around 70-80%.
Applications De Recherche Scientifique
N-2-biphenylyl-N'-ethylthiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-tumor activity, and studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. N-2-biphenylyl-N'-ethylthiourea has also been found to possess anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, N-2-biphenylyl-N'-ethylthiourea has been found to possess anti-viral properties, and it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
1-ethyl-3-(2-phenylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-2-16-15(18)17-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFYUJHTAKYJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-2-yl-3-ethylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

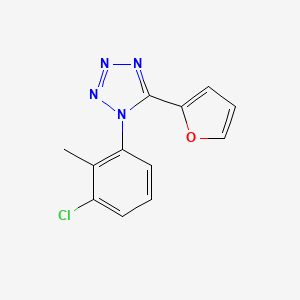
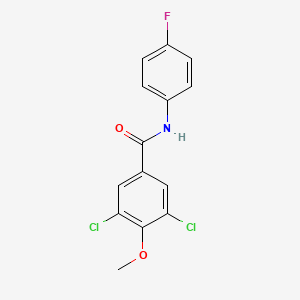
![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)
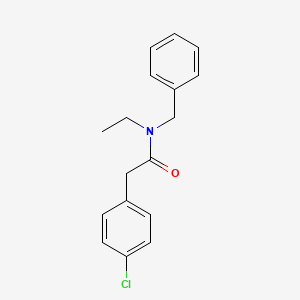
![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)
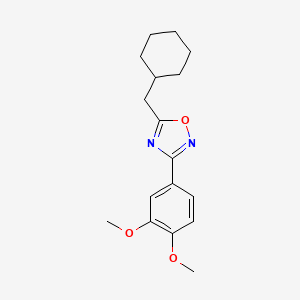
![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)
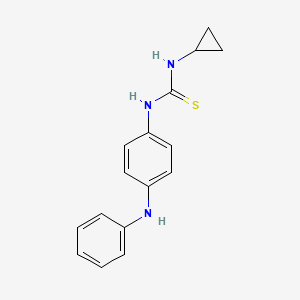
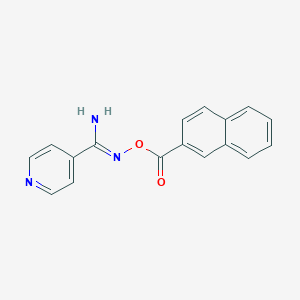
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)
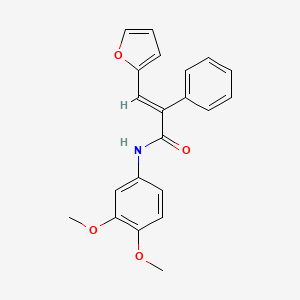
![1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)